4-bromo-N-(fluoren-9-ylideneamino)benzamide
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Overview
Description
4-bromo-N-(fluoren-9-ylideneamino)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the fourth position of the benzamide ring and a fluoren-9-ylideneamino group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(fluoren-9-ylideneamino)benzamide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzoic acid with fluoren-9-ylideneamine in the presence of a coupling reagent such as titanium tetrachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Catalysts such as palladium on carbon may be employed to facilitate the coupling reactions and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(fluoren-9-ylideneamino)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
4-bromo-N-(fluoren-9-ylideneamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-bromo-N-(fluoren-9-ylideneamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its mechanism of action are often related to its structural features, which allow it to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-butyl-3-quinolin-3-yl)thiazol-2-ylidene)benzamide
- 4-bromo-N-(4-fluorophenyl)benzamide
- 2-bromo-N-(9-fluorenylideneamino)benzamide
Uniqueness
4-bromo-N-(fluoren-9-ylideneamino)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-bromo-N-(fluoren-9-ylideneamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-14-11-9-13(10-12-14)20(24)23-22-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTWBBVVGYNKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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